5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole
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Overview
Description
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic compound that features a combination of azetidine, benzoxazole, and sulfonyl functional groups
Scientific Research Applications
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole has several scientific research applications:
Mechanism of Action
Azetidin-2-ones
These are known to target the transpeptidase enzymes, which are required for bacterial cell-wall synthesis . This suggests that (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
might have antibacterial properties.
Isoxazoles
It has been associated with a wide spectrum of biological activities and therapeutic potential, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole typically involves multiple steps, starting from readily available precursors. . The benzoxazole moiety can be introduced through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain.
Benzoxazole: A bicyclic compound containing a benzene ring fused to an oxazole ring.
Sulfonyl Compounds: Compounds containing the sulfonyl functional group, known for their electron-withdrawing properties.
Uniqueness
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is unique due to the combination of these functional groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-30-18-8-10-19(11-9-18)32(28,29)20-14-26(15-20)24(27)17-7-12-22-21(13-17)23(31-25-22)16-5-3-2-4-6-16/h2-13,20H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPEXILMUZELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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